1-Ethenyl-2-isothiocyanatobenzene
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Overview
Description
1-Ethenyl-2-isothiocyanatobenzene is an organic compound with the molecular formula C9H7NS It is a derivative of benzene, featuring both an ethenyl group (−CH=CH2) and an isothiocyanato group (−N=C=S) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-aminostyrene with thiophosgene (CSCl2) under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot process where primary amines react with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . This method is advantageous due to its scalability and relatively low cost.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The isothiocyanato group can be replaced by nucleophiles under appropriate conditions.
Addition Reactions: The ethenyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH−) or alkoxide ions (RO−) in polar solvents.
Addition Reactions: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr), and other electrophiles in the presence of catalysts.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with nitro, sulfonyl, or halogen groups.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophilic groups replacing the isothiocyanato group.
Addition Reactions: Halogenated or hydrogenated derivatives of the ethenyl group.
Scientific Research Applications
1-Ethenyl-2-isothiocyanatobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethenyl-2-isothiocyanatobenzene exerts its effects involves interactions with various molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function . This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1-Ethenyl-2-isothiocyanatobenzene can be compared with other benzene derivatives containing similar functional groups:
1-Ethenyl-2-isocyanatobenzene: Similar structure but with an isocyanato group (−N=C=O) instead of an isothiocyanato group.
2-Isothiocyanatostyrene: Similar structure but with the isothiocyanato group attached to the styrene moiety.
Phenyl isothiocyanate: Lacks the ethenyl group but contains the isothiocyanato group attached directly to the benzene ring.
Properties
CAS No. |
64337-71-9 |
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Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
1-ethenyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C9H7NS/c1-2-8-5-3-4-6-9(8)10-7-11/h2-6H,1H2 |
InChI Key |
AFIPGYFCAYNLJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1N=C=S |
Origin of Product |
United States |
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